molecular formula C17H16FN3O2S B8540675 6-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-4-(4-fluoro-2-methylphenyl)pyridine-3-carbonitrile CAS No. 873443-72-2

6-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-4-(4-fluoro-2-methylphenyl)pyridine-3-carbonitrile

Cat. No. B8540675
M. Wt: 345.4 g/mol
InChI Key: XMBFGBOPRCSBRS-UHFFFAOYSA-N
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Patent
US07384939B2

Procedure details

A mixture of 5-cyano-4-(4-fluoro-2-methylphenyl)-2-(1,1-dioxo-thiomorpholin-4-yl)pyridine (14.80 g, 42.85 mmol), 15 mL of toluene, and 15 mL (27.6 g, 281 mmol) of concentrated sulfuric acid was heated in a 500-mL flask at 70° C. for 12 hours. The mixture was cooled and quenched with 150 mL cold H2O. A solution of 22.8 g (570 mmol) of sodium hydroxide in 200 mL of H2O was added dropwise at 25–30° C. over 15 minutes. The precipitate was filtered, washed with H2O, and dried to afford 15.68 g (100.7%) of 4-(4-fluoro-2-methylphenyl)-6-(1,1-dioxo-thiomorpholin-4-yl)pyridine-3-carboxamide as a colorless solid (2 wt % toluene remains).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=2[CH3:24])=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]2)=[N:7][CH:8]=1)#[N:2].C1(C)C=CC=CC=1.S(=O)(=O)(O)[OH:33].[OH-].[Na+]>O>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:4]2[CH:5]=[C:6]([N:9]3[CH2:14][CH2:13][S:12](=[O:15])(=[O:16])[CH2:11][CH2:10]3)[N:7]=[CH:8][C:3]=2[C:1]([NH2:2])=[O:33])=[C:18]([CH3:24])[CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C(#N)C=1C(=CC(=NC1)N1CCS(CC1)(=O)=O)C1=C(C=C(C=C1)F)C
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 150 mL cold H2O
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C1=C(C=NC(=C1)N1CCS(CC1)(=O)=O)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.68 g
YIELD: PERCENTYIELD 100.7%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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